molecular formula C19H22N2O3S B2919192 (E)-2-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)ethenesulfonamide CAS No. 2035004-21-6

(E)-2-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)ethenesulfonamide

Cat. No. B2919192
CAS RN: 2035004-21-6
M. Wt: 358.46
InChI Key: WUBMKGGWOUQZGD-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)ethenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative that has shown promising results in various studies, making it a subject of interest for researchers across the globe.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Research on sulfonamide derivatives, such as those involving the synthesis of arylazopyrazole and benzenesulfonamide moieties, has demonstrated significant antimicrobial activity against various bacteria and fungi. These studies highlight the potential of sulfonamide compounds in developing new antimicrobial agents. For instance, Sarvaiya et al. (2019) synthesized compounds displaying antimicrobial properties, indicating the role of sulfonamide derivatives in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Additionally, sulfonamide derivatives have been evaluated for their potential anticancer activities. Studies involving the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown promising anticancer and anti-5-lipoxygenase agents, further illustrating the versatility of sulfonamide compounds in therapeutic applications (Rahmouni et al., 2016).

Applications in Organic Synthesis

Sulfonamide compounds have been extensively utilized in organic synthesis, demonstrating a wide range of reactivities and applications in creating heterocyclic compounds. For example, reactions involving sulfonamide derivatives have led to the development of new pyran, pyridine, and pyridazine derivatives, showcasing their utility in synthesizing polyfunctionally substituted heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Nonlinear Optical Materials

Derivatives of sulfonamide compounds have been investigated for their potential applications in nonlinear optical materials. Studies focusing on the synthesis and properties of such derivatives reveal their importance in developing materials with significant second-order nonlinear optical properties, which are crucial for photonic and optoelectronic applications (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).

properties

IUPAC Name

(E)-N-[oxan-4-yl(pyridin-3-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-25(23,14-10-16-5-2-1-3-6-16)21-19(17-8-12-24-13-9-17)18-7-4-11-20-15-18/h1-7,10-11,14-15,17,19,21H,8-9,12-13H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBMKGGWOUQZGD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)ethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.